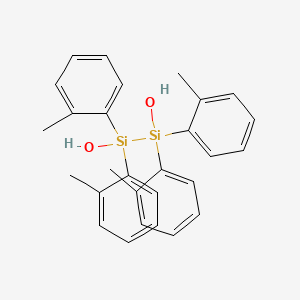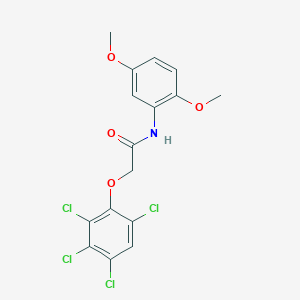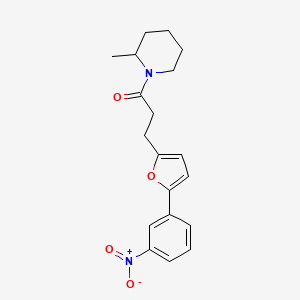
Methyl 2-bromomethylcrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromomethylcrotonate: is an organic compound with the molecular formula C6H9BrO2 It is a derivative of crotonic acid, where a bromomethyl group is attached to the second carbon of the crotonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-bromomethylcrotonate can be synthesized through the bromination of methyl crotonate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromomethylcrotonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form conjugated dienes.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted crotonates.
Elimination Reactions: Formation of conjugated dienes.
Oxidation and Reduction: Formation of alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 2-bromomethylcrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-bromomethylcrotonate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good electrophile for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions depend on the specific nucleophile or reagent used.
Comparación Con Compuestos Similares
Methyl 2-bromoacetate: Similar in structure but lacks the conjugated double bond present in methyl 2-bromomethylcrotonate.
Ethyl 2-bromomethylcrotonate: An ethyl ester analog with similar reactivity.
Methyl 2-chloromethylcrotonate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a conjugated double bond, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H9BrO2 |
|---|---|
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
methyl (Z)-2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+ |
Clave InChI |
CWMAKDYRWVQEAR-HWKANZROSA-N |
SMILES isomérico |
C/C=C(\CBr)/C(=O)OC |
SMILES canónico |
CC=C(CBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)





![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)

